molecular formula C9H8N2O2 B2536370 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile CAS No. 1600256-49-2

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile

Cat. No.: B2536370
CAS No.: 1600256-49-2
M. Wt: 176.175
InChI Key: DABWGOFLUGKHPX-UHFFFAOYSA-N
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Description

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with an oxetane ring and a nitrile group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used to open the oxetane ring under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid
  • 6-[(Oxetan-2-yl)methoxy]pyridine-3-carbonitrile

Uniqueness

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile is unique due to the presence of both the oxetane ring and the nitrile group, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of stability and reactivity, making it suitable for specific applications in research and industry .

Biological Activity

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile is a compound characterized by a pyridine ring substituted with an oxetane and a nitrile group. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10N2OC_{10}H_{10}N_{2}O, and its CAS number is 1600256-49-2. The compound features:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Oxetane Ring : A four-membered cyclic ether contributing to the compound's reactivity.
  • Nitrile Group : A functional group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with biological molecules. Additionally, the nitrile group can participate in nucleophilic attacks, influencing the compound's overall reactivity and biological interactions.

Pharmacological Applications

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit significant antibacterial properties. The introduction of the oxetane and nitrile functionalities may enhance this activity by improving binding affinity to bacterial targets .
  • Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting inflammatory pathways, particularly through the modulation of COX enzymes. The structure of this compound may allow it to act as an inhibitor in these pathways .
  • Potential Anticancer Properties : The unique structural features may also position it as a lead compound in cancer drug development, targeting specific cancer cell pathways.

Study 1: Antibacterial Evaluation

A series of derivatives based on pyridine scaffolds were synthesized and evaluated for their antibacterial activity against Gram-positive bacteria. The results indicated that compounds with similar structural motifs to this compound demonstrated significant bacteriostatic effects comparable to existing antibiotics like linezolid .

Study 2: Anti-inflammatory Assessment

In a study assessing anti-inflammatory effects, pyridine derivatives were tested for their ability to inhibit COX-2 activity. Compounds similar to this compound showed IC50 values that suggest effective inhibition, warranting further investigation into their therapeutic potential against inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPyridine + Oxetane + NitrileAntimicrobial, Anti-inflammatory
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acidPyridine + Oxetane + Carboxylic AcidPotential anticancer properties
4-hydroxy-2-quinolonesQuinoline structureKnown for broad-spectrum activity

Properties

IUPAC Name

6-(oxetan-3-yloxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-3-7-1-2-9(11-4-7)13-8-5-12-6-8/h1-2,4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABWGOFLUGKHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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